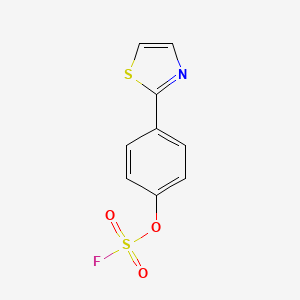

2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole” is a complex organic compound that contains a thiazole ring, a fluorosulfonyloxy group, and a phenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The fluorosulfonyloxy group is a functional group that contains a sulfur atom bonded to an oxygen atom and a fluorine atom. The phenyl group is a functional group made up of a six-membered carbon ring .

Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole” are not available, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Chemical Reactions Analysis

The chemical reactions involving “2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole” would likely depend on the reactivity of the thiazole ring, the fluorosulfonyloxy group, and the phenyl group. Fluorosulfonyl radicals have been used in various chemical reactions, including the synthesis of sulfonyl fluorides .Wissenschaftliche Forschungsanwendungen

Fluorescent Properties and Applications

Dual Fluorescence Effects

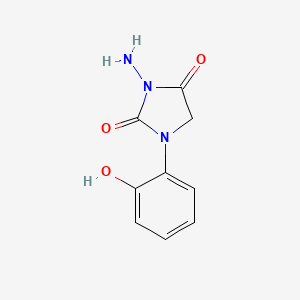

Studies on 2-amino-1,3,4-thiadiazole derivatives have revealed their potential as fluorescent probes due to dual fluorescence effects, which are related to specific molecular aggregation and charge transfer processes within the molecules. These properties suggest their application in biological and molecular medicine, where they can serve as ideal fluorescence probes (Budziak et al., 2019), (Budziak et al., 2019).

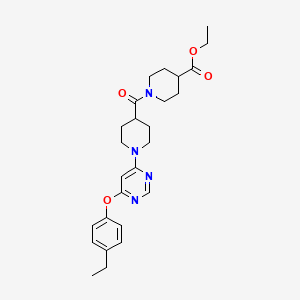

Ratiometric Fluorescent Sensors

The development of ratiometric fluorescent sensors based on 2-pyridylthiazole derivatives for detecting Fe(III) ions highlights another significant application. These sensors exhibit a red-shifted emission upon Fe(III) addition, demonstrating their utility in metal ion detection (Wang et al., 2016).

Biological Activity

Anticancer and Neuroprotective Activities

The anticancer activities of certain 2-amino-1,3,4-thiadiazole based compounds have been documented, particularly against tumor cells derived from various cancers, including nervous system cancers, colon adenocarcinoma, and lung carcinoma. These compounds not only inhibited tumor cell proliferation and migration but also exhibited neuroprotective activities, suggesting their potential in cancer therapy and neuroprotection (Rzeski et al., 2007).

Material Science Applications

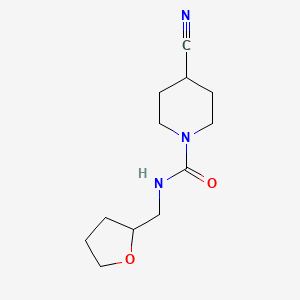

Corrosion Inhibition

Halogen-substituted thiazole derivatives have been evaluated as corrosion inhibitors for mild steel in sulfuric acid, demonstrating their effectiveness in protecting against corrosion. This application is crucial for industries where corrosion resistance is a priority, indicating the versatility of thiazole derivatives in materials science (Gong et al., 2019).

Eigenschaften

IUPAC Name |

2-(4-fluorosulfonyloxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3S2/c10-16(12,13)14-8-3-1-7(2-4-8)9-11-5-6-15-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQQWJLFEOJQBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2894904.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2894905.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol](/img/structure/B2894908.png)

![5-Fluoro-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2894915.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2894917.png)

![5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2894919.png)

![4-[(2-chlorophenyl)methoxy]-N-(1-cyanocyclobutyl)-3-methoxybenzamide](/img/structure/B2894920.png)

![5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2894925.png)